molecular formula C20H22ClN3OS B2374949 (E)-2-(4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-4-(cyclohexyl(methyl)amino)-3-oxobutanenitrile CAS No. 425414-03-5

(E)-2-(4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-4-(cyclohexyl(methyl)amino)-3-oxobutanenitrile

Cat. No. B2374949
CAS RN: 425414-03-5
M. Wt: 387.93
InChI Key: BUBZYIAGDKZGCF-LVZFUZTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-4-(cyclohexyl(methyl)amino)-3-oxobutanenitrile is a useful research compound. Its molecular formula is C20H22ClN3OS and its molecular weight is 387.93. The purity is usually 95%.
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Scientific Research Applications

Heterocycles Incorporation and Synthesis Applications

Research on nitriles and thiazole derivatives underscores their importance in organic synthesis, providing routes to heterocycles with potential biological activities. For example, the utilization of similar compounds for the synthesis of new benzothiazole derivatives highlights the role of these compounds in generating biologically active molecules (Zaki, Fadda, Samir, & Amer, 2006). Such processes are fundamental in drug discovery and development, focusing on creating compounds that can interact with biological targets.

Antimicrobial and Antifungal Activities

Thiazole and thiadiazole derivatives, closely related to the compound of interest, have been investigated for their antimicrobial and antifungal properties. Studies reveal that these compounds exhibit significant activity against various bacterial and fungal strains, making them valuable for developing new antimicrobial agents. For instance, a novel series of spiro compounds derived from thieno[3,2-d]pyrimidines showed potent antimicrobial effects, highlighting the potential of such structures in therapeutic applications (Hafez, El-Gazzar, & Zaki, 2016).

Corrosion Inhibition

The study of thiazole and thiadiazole derivatives for the corrosion inhibition of metals is another area of application. These compounds can form protective layers on metal surfaces, preventing corrosion and extending the life of metal-based structures. Quantum chemical and molecular dynamics simulation studies have been conducted to understand the inhibition mechanisms of similar compounds, providing insights into their effectiveness in protecting metals from corrosion (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).

Anticancer and Antidiabetic Research

The development of novel series of compounds with spirothiazolidines analogs has shown promising results in anticancer and antidiabetic research. These compounds exhibit significant activities against various cancer cell lines and have shown potential as inhibitors of enzymes involved in diabetes, suggesting a broad spectrum of therapeutic applications (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).

properties

IUPAC Name

(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[cyclohexyl(methyl)amino]-3-hydroxybut-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3OS/c1-24(16-5-3-2-4-6-16)12-19(25)17(11-22)20-23-18(13-26-20)14-7-9-15(21)10-8-14/h7-10,13,16,25H,2-6,12H2,1H3/b19-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVRWLOLPARQIE-ZPHPHTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=C(C#N)C1=NC(=CS1)C2=CC=C(C=C2)Cl)O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C/C(=C(\C#N)/C1=NC(=CS1)C2=CC=C(C=C2)Cl)/O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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